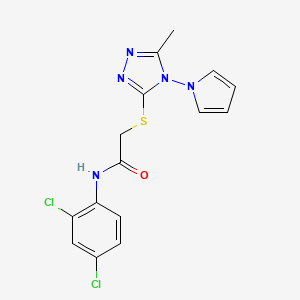![molecular formula C24H19ClN2O5S B3004159 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866725-31-7](/img/structure/B3004159.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide" is a complex molecule that appears to be related to various quinoline derivatives synthesized for potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with quinoline cores have been synthesized and characterized for their potential use as antibacterial agents and anticonvulsants.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that may include the formation of intermediate compounds. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, a sequence of reactions involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline was used to create novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with antibacterial properties . These methods suggest that the synthesis of the compound would likely require careful selection of starting materials and catalysts to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry . The crystal structure of related acetamido compounds revealed specific interplanar angles between amide groups and the presence of both classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which contribute to the stability and conformation of the molecules . These findings indicate that a detailed molecular structure analysis of the compound would likely reveal important conformational and bonding characteristics that could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the functional groups attached to the core structure. The presence of a benzenesulfonyl group, a chloro substituent, and an acetamide moiety in the compound of interest suggests that it may undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions. The specific reactivity would depend on the overall molecular context and the presence of other reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The orthorhombic crystalline system of a related compound suggests that the compound may also exhibit crystallinity, which could affect its solubility and formulation as a pharmaceutical agent . The presence of hydrogen bonds and hydrophobic areas in the crystal structures of acetamido compounds indicates that these molecules may have distinct solvation and interaction properties in biological systems . These properties are crucial for the pharmacokinetics and pharmacodynamics of potential drug candidates.
Applications De Recherche Scientifique
Structural Aspects and Properties
Research has explored the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels or crystalline solids depending on their interaction with mineral acids. Such compounds have been studied for their fluorescence properties, which could be significantly enhanced in host-guest complexes, indicating potential applications in materials science for sensing, imaging, or optical devices (Karmakar et al., 2007).
Synthetic Routes and Characterization
The development of efficient synthetic routes for related compounds, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, has been reported, demonstrating cost-effective and scalable processes for producing these compounds. This research contributes to the field of organic synthesis, providing insights into the synthesis of complex molecules (Mao et al., 2012).
Antimicrobial Activity
Studies have also focused on the synthesis and antimicrobial evaluation of quinazolinone derivatives, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents. Such research is crucial in addressing the ongoing challenges of antibiotic resistance and the need for new therapeutic options (Habib et al., 2012).
Nonlinear Optical Properties
Research into the nonlinear optical properties of compounds with the 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide structure has been conducted. These studies reveal the potential of such compounds in optical limiting applications, highlighting their significance in the development of materials for photonic technologies (Ruanwas et al., 2010).
Radiomodulatory Effects
Investigations into the radiomodulatory effects of quinazolinone derivatives bearing benzenesulfonamide moiety have been carried out, with findings suggesting the potential of these compounds as antioxidants and radioprotective agents. This research is particularly relevant in the context of reducing radiation-induced damage, which has implications for cancer therapy and radioprotection (Soliman et al., 2020).
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-18-7-5-6-17(13-18)26-23(28)15-27-14-22(33(30,31)19-8-3-2-4-9-19)24(29)20-12-16(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPRNIUBMJADGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)
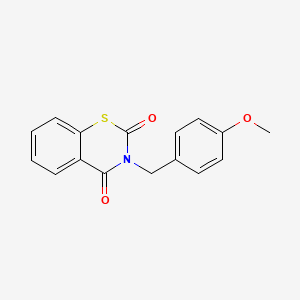
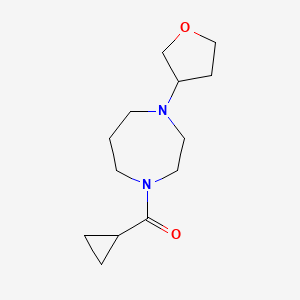
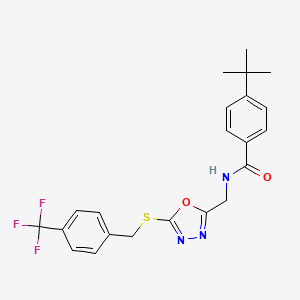
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
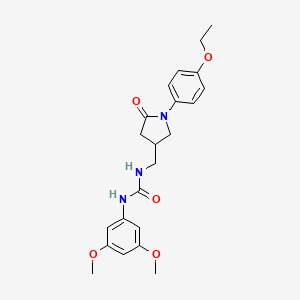
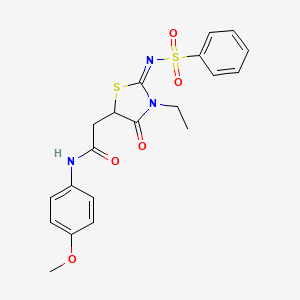
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
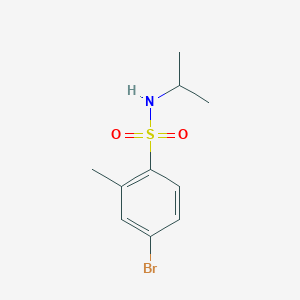
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
